Certain derivatives of 6-(Trifluoromethyl)-1H-indazol-3-amine have shown promising anticancer activity. [] For instance, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated distinct inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines. []
Research suggests that some derivatives possess antimicrobial properties. [] One study highlighted a series of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives synthesized from 6-(Trifluoromethyl)-1H-indazol-3-amine, which were subsequently evaluated for their antibacterial activity. []
4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), a derivative of 6-(Trifluoromethyl)-1H-indazol-3-amine, exhibited high in vitro binding affinity for leucine-rich repeat kinase 2 (LRRK2) (IC50 = 8.0 nM). [] LRRK2 is a potential therapeutic target for Parkinson's disease. []
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), another derivative, emerged as a highly potent and selective inhibitor of RIP2 kinase. [] RIP2 kinase is a critical component of the innate immune system and a target for inflammatory diseases. []
A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives, synthesized from 6-(Trifluoromethyl)-1H-indazol-3-amine, acted as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). [] FLT3 is a validated therapeutic target for acute myeloid leukemia (AML). []
Several studies have investigated the potential of 6-(Trifluoromethyl)-1H-indazol-3-amine derivatives as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a promising target for cancer therapy. [, ] Notably, (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) emerged as a potent, orally active antitumor agent. []
3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a diarylamide 3-aminoindazole derivative, exhibited potent inhibitory activity against BCR-ABL, a target for chronic myeloid leukemia (CML) therapy. []
A series of novel quinoxaline-2,3-diones, including N-(7-(1H-imidazol-1-yl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydroquinoxalin-1(2H)-yl)benzamide, were synthesized and found to be selective antagonists of kainate receptors (GluKs). [] These receptors are subtypes of ionotropic glutamate receptors and are implicated in various neurological processes. []
7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414) was identified as a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] PERK is activated in response to endoplasmic reticulum stress and is a potential therapeutic target for various diseases, including cancer. []
Racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28), a derivative of 6-(Trifluoromethyl)-1H-indazol-3-amine, was identified as a potent irreversible inhibitor of lysyl oxidase-like 2 (LOXL2). [] LOXL2 plays a crucial role in extracellular matrix remodeling and is implicated in fibrosis. []
Some derivatives of 6-(Trifluoromethyl)-1H-indazol-3-amine have demonstrated inhibitory activity against acetylcholinesterase (AChE). [] AChE is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter, and is a target for the treatment of Alzheimer's disease.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4